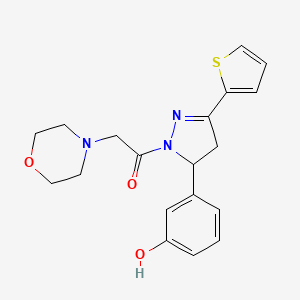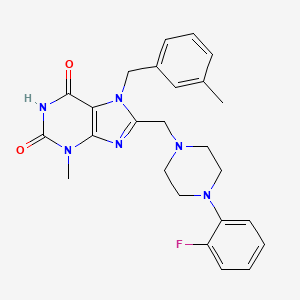
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). Linsitinib has been found to have potential in the treatment of cancer due to its ability to inhibit tumor growth and metastasis.
Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," have shown significant effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate how variations in the sulfonamide derivative can influence DNA interaction and cellular response, leading to apoptosis in tumor cells. Such findings highlight the potential of sulfonamide derivatives in the development of anticancer therapies (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibitors
Research into primary sulfonamide groups, including those similar in structure to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," has yielded novel classes of carbonic anhydrase inhibitors. These inhibitors have shown strong activity against therapeutically relevant human carbonic anhydrases, which are significant for their roles in various physiological functions and diseases, including glaucoma, epilepsy, and cancer (Sapegin et al., 2018).
Mécanisme D'action
Target of Action
It is mentioned in a patent that similar compounds have been used for controlling pests, particularly in soybean crops, indicating that the compound may have pesticidal properties.
Mode of Action
Based on its potential use in pest control , it can be inferred that it might interact with certain biological targets in pests, leading to their eradication.
Biochemical Pathways
Given its potential pesticidal properties , it may interfere with the normal physiological processes of pests, leading to their eradication.
Result of Action
Given its potential use in pest control , it can be inferred that the compound may cause detrimental effects at the molecular and cellular level in pests, leading to their eradication.
Action Environment
Such factors could potentially impact the effectiveness of the compound, especially if it is used in an agricultural setting for pest control .
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-10-4-5-12(7-13(10)14)20(17,18)16-6-2-3-11-8-15-19-9-11/h4-5,7-9,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCHWXWXJHPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)



![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

